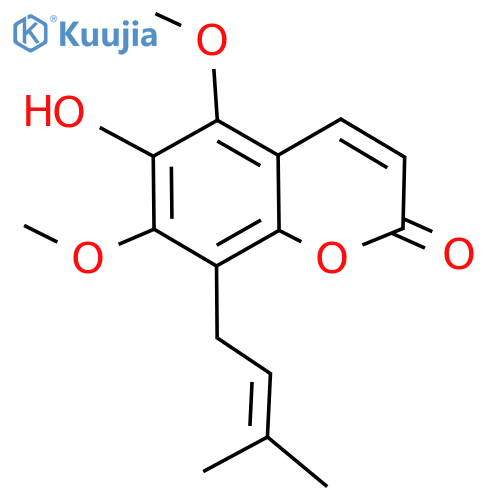Cas no 2188162-97-0 (6-Hydroxycoumurrayin)

6-Hydroxycoumurrayin structure
商品名:6-Hydroxycoumurrayin
6-Hydroxycoumurrayin 化学的及び物理的性質
名前と識別子
-
- 2188162-97-0
- 6-Hydroxycoumurrayin
- B2703-334764
- AKOS040760812
- 6-Hydroxy-5,7-dimethoxy-8-(3-methylbut-2-en-1-yl)-2H-chromen-2-one
-
- インチ: InChI=1S/C16H2O5/c1-9(2)5-6-10-14-11(7-8-12(17)21-14)16(20-4)13(18)15(10)19-3/h7-8H
- InChIKey: MOMQIFIVQQWOBT-UHFFFAOYSA-N
- ほほえんだ: [#6]-[#8]-c1c(-[#8])c(-[#8]-[#6])c2ccc(=O)oc2c1-[#6]\[#6]=[#6](\[#6])-[#6]
計算された属性
- せいみつぶんしりょう: 290.11542367g/mol
- どういたいしつりょう: 290.11542367g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 438
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 65Ų
じっけんとくせい
- 色と性状: Powder
6-Hydroxycoumurrayin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
6-Hydroxycoumurrayin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H49730-5mg |
6-Hydroxycoumurrayin |
2188162-97-0 | ,98.0% | 5mg |
¥5760.0 | 2023-09-07 | |
| TargetMol Chemicals | TN2412-5 mg |
6-Hydroxycoumurrayin |
2188162-97-0 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H49730-5 mg |
6-Hydroxycoumurrayin |
2188162-97-0 | 5mg |
¥5760.0 | 2021-09-09 | ||
| TargetMol Chemicals | TN2412-1 mL * 10 mM (in DMSO) |
6-Hydroxycoumurrayin |
2188162-97-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| TargetMol Chemicals | TN2412-5mg |
6-Hydroxycoumurrayin |
2188162-97-0 | 5mg |
¥ 4040 | 2024-07-20 | ||
| TargetMol Chemicals | TN2412-1 ml * 10 mm |
6-Hydroxycoumurrayin |
2188162-97-0 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
6-Hydroxycoumurrayin 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
2188162-97-0 (6-Hydroxycoumurrayin) 関連製品
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
